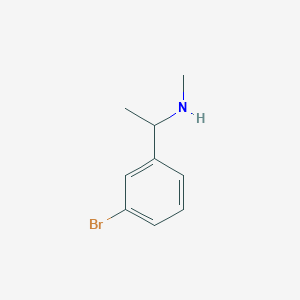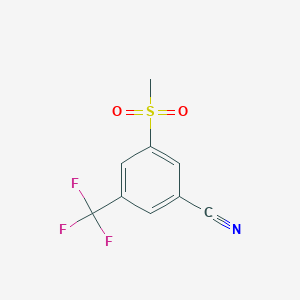
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
“3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO2S . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 249.21 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Chemical Reactions Analysis
Trifluoromethylation reactions play an increasingly important role in pharmaceuticals, agrochemicals, and materials . These reactions could potentially be involved in the chemical reactions of “this compound”.Physical And Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . Its molecular weight is 249.21 .Applications De Recherche Scientifique
Synthesis and Reactivity
One research area involves the synthesis and characterization of novel compounds through various chemical reactions. For instance, studies have detailed the one-step synthesis of diazadihydroacenaphthylene derivatives starting from specific nitroethene derivatives, demonstrating the formation of new compounds with potential applications in materials science and pharmaceuticals (Soro et al., 2006). Another study discusses the preparation of alkyl- and phenyl-substituted pyrimidines from vinyltrifluoromethanesulfonates and nitriles, highlighting a method for synthesizing substituted pyrimidines in good yields (Martínez et al., 1987).
Materials Science Applications
In materials science, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized and characterized for use in proton exchange membranes for fuel cells. These copolymers showed promising properties, including tunable water uptake, proton conductivity, and methanol permeabilities, suggesting their potential application in improving fuel cell performance (Sankir et al., 2007).
Photocatalysis and Radical Chemistry
Photocatalysis and radical chemistry are also significant research domains related to this compound. A study on the sulfonylation of the benzylic C-H bond through a three-component reaction involving aryldiazonium tetrafluoroborates and sodium metabisulfite under visible light reveals new pathways for creating sulfonylated compounds, which could be valuable in developing novel pharmaceuticals and materials (Gong et al., 2018).
Quantum Chemical Studies
Finally, quantum chemical studies offer insights into the reactivity and stability of molecules related to "3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile." For example, an ab initio study explored the reactions of sulfonylnitrenes with acetylenes and nitriles, providing valuable information on the formation of oxathiazole oxides and azirines, which could inform the development of new synthesis strategies in organic chemistry (Kuzmin & Shainyan, 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPGGZQJMVJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


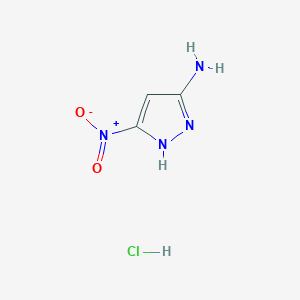
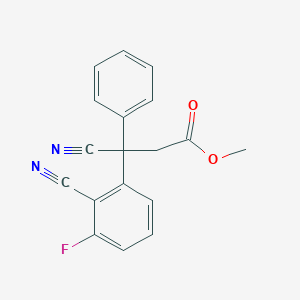
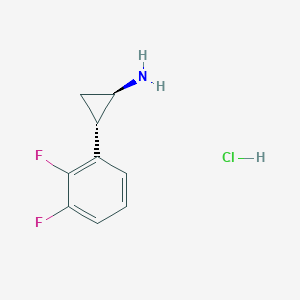
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)

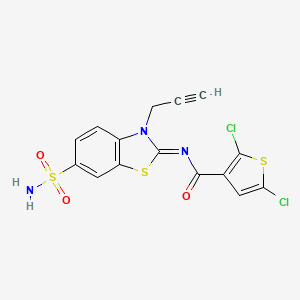

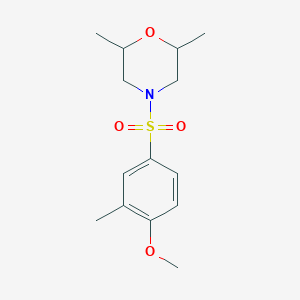
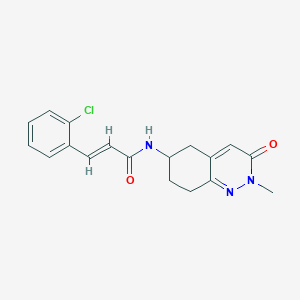
![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
